
4-(噻烷-3-氧基)喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Thiolan-3-yloxy)quinoline is a heterocyclic compound that features a quinoline core substituted with a thiolan-3-yloxy group at the fourth position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of the thiolan-3-yloxy group adds unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.
科学研究应用
4-(Thiolan-3-yloxy)quinoline has a wide range of scientific research applications, including:
作用机制
Target of Action
Quinolines, in general, are known to target bacterial enzymes such as gyrase and topoisomerase iv . These enzymes play a crucial role in bacterial DNA replication, making them effective targets for antimicrobial action .
Mode of Action
Quinolines typically exert their antimicrobial effects by inhibiting the aforementioned bacterial enzymes, thereby disrupting bacterial dna synthesis . This results in the fragmentation of the bacterial chromosome, leading to cell death .
Biochemical Pathways
Quinolines are known to interfere with dna synthesis in bacteria by targeting key enzymes involved in this process . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Quinolones, a class of drugs that includes quinoline derivatives, are generally well-absorbed and widely distributed in the body, with varying degrees of metabolism and renal excretion .
Result of Action
Given its structural similarity to other quinolines, it may share their ability to cause bacterial cell death by inhibiting key enzymes involved in dna synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Thiolan-3-yloxy)quinoline. For instance, quinolone antibiotics, which include quinoline derivatives, have been found in various environmental matrices, including surface water, groundwater, and soil . The presence of these compounds in the environment can lead to the development of antibiotic-resistant bacteria .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiolan-3-yloxy)quinoline typically involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized using various classical methods such as the Skraup synthesis, Doebner-Von Miller synthesis, or the Friedländer synthesis. These methods generally involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions .
-
Introduction of the Thiolan-3-yloxy Group: : The thiolan-3-yloxy group can be introduced through nucleophilic substitution reactions. One common approach is to react the quinoline derivative with a thiolane derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product .
Industrial Production Methods
Industrial production of 4-(Thiolan-3-yloxy)quinoline may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .
化学反应分析
Types of Reactions
4-(Thiolan-3-yloxy)quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
4-Hydroxyquinoline: A derivative with hydroxyl substitution at the fourth position, known for its antimicrobial properties.
4-Aminoquinoline: A derivative with an amino group at the fourth position, widely used as an antimalarial agent.
Uniqueness of 4-(Thiolan-3-yloxy)quinoline
4-(Thiolan-3-yloxy)quinoline is unique due to the presence of the thiolan-3-yloxy group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s ability to interact with biological targets and may improve its pharmacokinetic and pharmacodynamic profiles compared to other quinoline derivatives .
属性
IUPAC Name |
4-(thiolan-3-yloxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-2-4-12-11(3-1)13(5-7-14-12)15-10-6-8-16-9-10/h1-5,7,10H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMFUSVHTLKINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(2-methylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2477724.png)
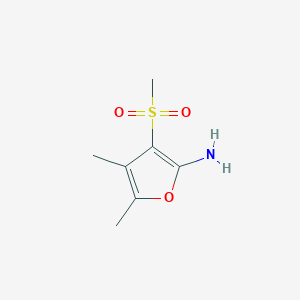
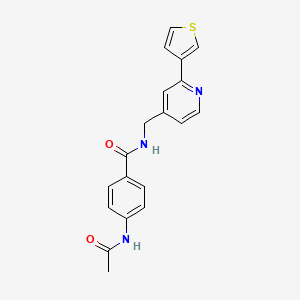

![(E)-Ethyl 3-(1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate](/img/structure/B2477731.png)
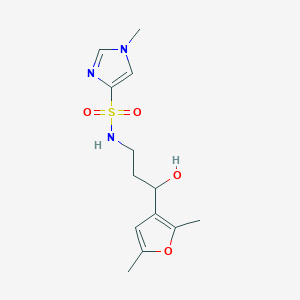
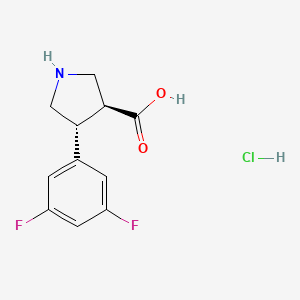
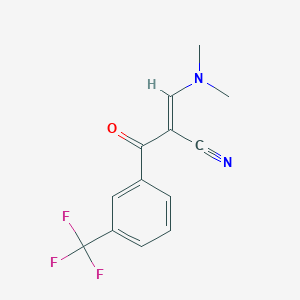
![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2477735.png)


![4-[5-(ADAMANTAN-1-YL)-2-METHOXYBENZOYL]MORPHOLINE](/img/structure/B2477742.png)
![5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2477743.png)
![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2477744.png)
